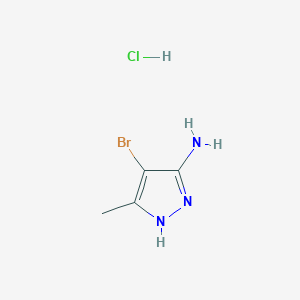![molecular formula C29H31F3N2O3 B6093965 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE](/img/structure/B6093965.png)
3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE is a complex organic compound featuring a trifluoromethoxy group, an indole moiety, and a cyclohexenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE typically involves multiple steps, including the formation of the indole moiety, the introduction of the trifluoromethoxy group, and the construction of the cyclohexenone ring. Common synthetic methods include:
Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis or other methods involving the cyclization of hydrazones.
Cyclohexenone Formation: The cyclohexenone ring can be constructed through aldol condensation followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and cyclohexenone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the indole moiety can interact with aromatic residues in the target protein. The cyclohexenone ring may also play a role in stabilizing the compound’s conformation and facilitating its interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOLE: Shares the indole and trifluoromethoxy moieties but lacks the cyclohexenone structure.
5-PHENYL-2-CYCLOHEXEN-1-ONE: Contains the cyclohexenone and phenyl groups but lacks the indole and trifluoromethoxy moieties.
Uniqueness
3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINO)-2-PENTANOYL-5-PHENYL-2-CYCLOHEXEN-1-ONE is unique due to the combination of its trifluoromethoxy group, indole moiety, and cyclohexenone structure
Eigenschaften
IUPAC Name |
(2E)-2-(1-hydroxypentylidene)-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]-5-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-3-4-10-26(35)28-25(15-20(16-27(28)36)19-8-6-5-7-9-19)33-14-13-22-18(2)34-24-12-11-21(17-23(22)24)37-29(30,31)32/h5-9,11-12,17,20,34-35H,3-4,10,13-16H2,1-2H3/b28-26+,33-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCWZIXFWJZHER-IGNWFGGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)C4=CC=CC=C4)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-methoxyphenyl)isoxazole](/img/structure/B6093887.png)
![N-(4-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6093893.png)
![5-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B6093895.png)
![(2-{[2-(1-naphthoyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6093901.png)
![N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6093913.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B6093920.png)
![4-CHLORO-N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE](/img/structure/B6093930.png)
![1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one](/img/structure/B6093939.png)
![N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6093942.png)
![5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-(DIMETHYLAMINO)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE](/img/structure/B6093944.png)
![3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B6093949.png)
![N~3~-(3-METHYLPHENYL)-1-[1-(3-TOLUIDINOCARBONYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6093956.png)
![5-(2-methoxyphenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6093964.png)

